3,4-Dimethyl-2-hexanol

Description

The exact mass of the compound this compound is 130.135765193 g/mol and the complexity rating of the compound is 71. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

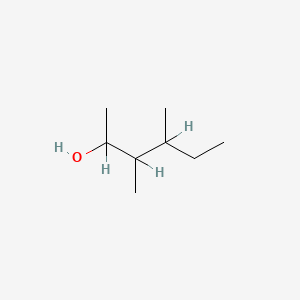

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJWJHMCZHKLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871299 | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-05-1 | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanol, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU2VAV95A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating 3,4-Dimethyl-2-hexanol in Modern Chemistry

An In-depth Technical Guide to 3,4-Dimethyl-2-hexanol: Properties, Synthesis, and Applications

This compound is a branched-chain aliphatic alcohol that serves as a valuable molecular entity for professionals in synthetic chemistry and drug development.[1] Classified as a secondary alcohol, its hydroxyl (-OH) group is attached to a carbon atom bonded to two other carbons.[2] This structural arrangement, combined with methyl branching at the 3rd and 4th positions of the hexane chain, imparts specific physicochemical properties and reactivity patterns that distinguish it from linear or tertiary alcohol counterparts.[1][2]

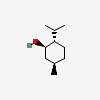

The presence of multiple chiral centers in its structure means it exists as a mixture of diastereomers (erythro and threo), making it an excellent substrate for investigating stereoselective reactions and the influence of stereochemistry on molecular behavior.[1][2] This guide provides a comprehensive analysis of its core properties, synthesis, reactivity, and safety protocols, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application, dictating choices in reaction solvents, purification techniques, and storage conditions. The branched structure of this compound influences properties like boiling point and density.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [2][3][4] |

| Molecular Weight | 130.23 g/mol | [2][3][4] |

| CAS Number | 19550-05-1 | [2][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 170.96°C (estimated) | [3] |

| Melting Point | -61.15°C (estimated) | [3] |

| Density | 0.8400 g/mL | [3] |

| Refractive Index | 1.4340 | [3] |

| pKa | 15.12 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in organic solvents | [2] |

| XLogP3-AA | 2.6 | [4] |

Molecular Structure and Identification

Understanding the precise structure is critical for predicting reactivity and interpreting analytical data. The IUPAC name for this compound is 3,4-dimethylhexan-2-ol.[4]

Caption: General workflow for Grignard synthesis.

Experimental Protocol (General for Grignard Synthesis):

-

Reagent Preparation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon). All glassware and reagents must be scrupulously dry. [6]2. Addition: Slowly add a solution of the aldehyde (2,3-dimethylbutanal) in anhydrous ether to the stirred Grignard reagent, typically while cooling in an ice bath to control the exothermic reaction. [6]3. Quenching: After the addition is complete, decompose the resulting magnesium alkoxide intermediate by carefully pouring the reaction mixture onto crushed ice, followed by the addition of a dilute acid (e.g., 10% HCl or H₂SO₄) until the magnesium salts dissolve. [6]4. Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional ether. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation. [6]

Key Chemical Reactions

The hydroxyl group is the center of reactivity for this compound.

-

Oxidation to a Ketone: As a secondary alcohol, it can be readily oxidized to form the corresponding ketone, 3,4-dimethyl-2-hexanone. [1]This transformation is fundamental in synthetic chemistry. The choice of oxidant dictates the reaction's efficiency and selectivity. Common reagents include Jones reagent (CrO₃/H₂SO₄) for robust oxidations or milder conditions like PCC (Pyridinium chlorochromate) for more sensitive substrates.

Caption: Oxidation of the secondary alcohol to a ketone.

-

Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation with a strong acid) to facilitate nucleophilic substitution reactions (SN1 or SN2), though SN1 pathways may be complicated by potential carbocation rearrangements.

Potential Applications in Research and Drug Development

While specific applications in marketed drugs are not prominent, the value of this compound lies in its role as a chiral building block and a synthetic intermediate. [1][]

-

Intermediate in Organic Synthesis: It serves as a precursor for more complex molecules. Its branched structure can introduce specific steric bulk, which is a key strategy in drug design to modulate binding affinity and metabolic stability. [2]* Model for Stereochemical Studies: The presence of multiple chiral centers makes it an ideal model compound for developing and validating new stereoselective synthetic methods. [1]Understanding how different stereoisomers interact with biological systems is a cornerstone of modern drug development.

-

Fragment-Based Drug Discovery: Smaller, functionalized molecules like this can be used in fragment-based screening to identify new binding motifs for protein targets.

Safety and Handling

Proper handling is crucial due to the compound's flammability and potential toxicity. [2]

-

GHS Hazard Classification: The compound is classified as a Flammable liquid and vapor (Category 3). [4][8]* Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [5][8] * P233: Keep container tightly closed. [5][8] * P243: Take precautionary measures against static discharge. [8] * P280: Wear protective gloves, protective clothing, and eye/face protection. [5][9] * P403 + P235: Store in a well-ventilated place. Keep cool. [5]* Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and acid chlorides, as these can lead to vigorous or hazardous reactions. [8]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Inhalation: Remove person to fresh air. [9]

-

Conclusion

This compound is a structurally significant secondary alcohol whose value in a research and development setting is derived from its branched nature and stereochemical complexity. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for leveraging it effectively as a synthetic intermediate and a tool for chemical exploration. Adherence to strict safety protocols is mandatory for its handling and use in any experimental setting.

References

- ChemBK. (n.d.). This compound (MIXTURE OF ISOMERS) - Physico-chemical Properties.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound.

- Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?.

- SIELC Technologies. (2018). 2,6-Dimethylheptan-3-one.

- PubChem. (n.d.). 2,6-Dimethyl-3-heptanone. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2,6-dimethyl heptan-3-one, 19549-83-8.

- NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 3-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2).

- NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Preparation of 2-methyl-2-hexanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 19550-05-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

An In-Depth Technical Guide to 3,4-Dimethyl-2-hexanol (CAS: 19550-05-1)

Introduction: Understanding the Structural Significance

3,4-Dimethyl-2-hexanol is a branched-chain secondary alcohol, a class of organic compounds that holds significant value as versatile intermediates in complex molecular synthesis.[1][2] Its structure, characterized by a hydroxyl (-OH) group on the second carbon of a hexane chain and methyl groups at the third and fourth positions, introduces specific steric and electronic properties that are of great interest in synthetic chemistry.[2] The presence of two chiral centers (at carbons 2 and 4) means the molecule can exist as multiple stereoisomers, making it a valuable building block for creating enantiomerically pure compounds, which is a critical consideration in modern drug development.[3][4] Chirality is a key factor in the safety and efficacy of many pharmaceuticals, and chiral alcohols are frequently used as precursors or key intermediates in their synthesis.[5][6] This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization, key reaction mechanisms, and its potential applications in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. This compound is typically a clear, colorless liquid with a characteristic alcohol odor.[2]

Core Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 19550-05-1 | [7] |

| Molecular Formula | C₈H₁₈O | [7] |

| Molecular Weight | 130.23 g/mol | [7] |

| IUPAC Name | 3,4-dimethylhexan-2-ol | [7] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | ~167-171 °C (estimated) | [1][8] |

| Density | ~0.840 g/cm³ (estimated) | [8] |

| Solubility | Soluble in organic solvents | [2] |

Structural and Spectroscopic Identifiers

These identifiers are crucial for database searches and structural elucidation. Spectroscopic data provides the empirical basis for confirming the compound's identity after synthesis or purification.

| Identifier | Value | Source(s) |

| SMILES | CCC(C)C(C)C(C)O | [7] |

| InChI | InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3 | [7] |

| InChIKey | LBJWJHMCZHKLQU-UHFFFAOYSA-N | [7] |

| Spectra Availability | ¹H NMR, ¹³C NMR, IR, Mass Spec, Raman | PubChem, SpectraBase |

Synthesis Protocol: Reduction of 3,4-Dimethyl-2-hexanone

The most direct and reliable laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 3,4-Dimethyl-2-hexanone (CAS 19550-10-8).[9] For this transformation, sodium borohydride (NaBH₄) is an ideal reducing agent.

Causality of Reagent Choice: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons:

-

Safety and Handling: NaBH₄ is a stable solid that can be handled in air and used with protic solvents like ethanol, whereas LiAlH₄ reacts violently with these solvents.[10][11]

-

Chemoselectivity: NaBH₄ is highly selective for reducing aldehydes and ketones, leaving other functional groups like esters or carboxylic acids intact, which is beneficial in more complex syntheses.[10]

The overall reaction transforms the carbonyl group of the ketone into the hydroxyl group of a secondary alcohol.[2]

Caption: Synthetic pathway from ketone to secondary alcohol.

Materials and Reagents

-

3,4-Dimethyl-2-hexanone (≥98% purity)

-

Sodium borohydride (NaBH₄) (≥98% purity)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 1M solution

-

Diethyl ether (or Ethyl Acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (78.0 mmol) of 3,4-Dimethyl-2-hexanone in 100 mL of anhydrous ethanol. Cool the flask in an ice-water bath to 0 °C.

-

Addition of Reducing Agent: While stirring, slowly add 1.77 g (46.8 mmol, 0.6 eq) of sodium borohydride in small portions over 20-30 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of 1M HCl to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved; ensure adequate ventilation.

-

Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid) and 50 mL of brine (to remove bulk water).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the solvent (diethyl ether) via rotary evaporation to yield the crude this compound. The product can be further purified by vacuum distillation if high purity is required.

Analytical Characterization: GC-MS Protocol

To validate the synthesis and determine the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[12] It separates volatile compounds and provides a mass spectrum that serves as a molecular fingerprint for identification.[8]

Caption: Workflow for GC-MS analysis of this compound.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable volatile solvent like dichloromethane or methanol.[12]

-

Transfer approximately 1.5 mL of this solution into a 2 mL GC autosampler vial.

Recommended GC-MS Parameters

The following parameters are a robust starting point for the analysis of a C8 alcohol.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent separation for a wide range of volatile and semi-volatile organic compounds.[12] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[12] |

| Injection Mode | 1 µL, Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte.[12] |

| Oven Program | Start at 60°C, hold 2 min, ramp 10°C/min to 220°C, hold 5 min | Separates the analyte from residual solvents and any potential impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching.[12] |

| Mass Range | Scan m/z 40-200 | Covers the molecular ion (130.23) and expected fragment ions. |

| Source Temp. | 230 °C | Standard temperature to maintain ionization efficiency.[12] |

Expected Results

The Total Ion Chromatogram (TIC) should show a major peak corresponding to this compound. The mass spectrum of this peak can be compared to library data (e.g., NIST) for confirmation. Key fragmentation patterns for secondary alcohols involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, major fragments would be expected from cleavage between C2-C3 and C1-C2, leading to characteristic ions.

Key Reaction Mechanism: Acid-Catalyzed Dehydration

Secondary alcohols readily undergo dehydration in the presence of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) and heat to form alkenes.[13] This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][14]

Mechanism Pillars:

-

Protonation of the Hydroxyl Group: The alcohol's -OH group is a poor leaving group. The acid catalyst protonates it, forming an alkyloxonium ion, which contains a much better leaving group: water.[14]

-

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, generating a secondary carbocation at C2. This is the slow, rate-determining step of the reaction.[1][14]

-

Deprotonation to Form Alkene: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond form the new π-bond of the alkene.[1]

Application of Zaitsev's Rule: When multiple β-hydrogens are available for removal, the major product will be the most substituted (and therefore most stable) alkene. This is known as Zaitsev's Rule.[15][16] For this compound, deprotonation can occur from C1 or C3, leading to a mixture of alkene products, with the product from C3 deprotonation (3,4-dimethyl-2-hexene) being the major, more stable product.

Sources

- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 2. Using Reduction to Create Primary & Secondary Alcohols | Study.com [study.com]

- 3. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Alcohols [sigmaaldrich.cn]

- 7. This compound | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. evitachem.com [evitachem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. adichemistry.com [adichemistry.com]

- 16. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Stereoisomerism of 3,4-Dimethyl-2-hexanol

Executive Summary

3,4-Dimethyl-2-hexanol is a branched secondary alcohol that presents a significant stereochemical challenge due to the presence of three distinct chiral centers within its C8 backbone.[1][2] This structural complexity gives rise to a total of eight possible stereoisomers, comprising four pairs of enantiomers. For researchers in drug development and fine chemical synthesis, the ability to separate, identify, and quantify these individual stereoisomers is paramount, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physicochemical properties. This guide provides a comprehensive framework for understanding and navigating the stereochemistry of this compound. We will delve into the foundational principles of its stereoisomerism, detail robust analytical methodologies for separation and characterization, and provide field-proven experimental protocols designed for practical application in a modern research laboratory.

Part 1: Foundational Stereochemistry of this compound

A rigorous understanding of the molecule's three-dimensional architecture is the bedrock of any subsequent analytical or synthetic endeavor. The subtle yet critical differences between its stereoisomers dictate their interactions with other chiral entities, such as biological receptors or chiral stationary phases in chromatography.

Molecular Structure and Identification of Chiral Centers

The structure of this compound contains three stereogenic carbons, or chiral centers, at positions C2, C3, and C4.

-

C2: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (C1), and the rest of the carbon chain (C3). The four distinct substituents confer chirality.

-

C3: This carbon is bonded to a hydrogen atom (-H), a methyl group, the C2 portion of the chain, and the C4 portion of the chain. These four groups are unique, establishing it as a chiral center.

-

C4: This carbon is bonded to a hydrogen atom (-H), a methyl group, the C3 portion of the chain, and an ethyl group (C5-C6). Its four substituents are different, making it the third chiral center.

Enumeration and Nomenclature of Stereoisomers

With three chiral centers (n=3), the maximum number of possible stereoisomers is given by the 2^n rule, resulting in 2³ = 8 stereoisomers. Each chiral center can be assigned an absolute configuration of either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.[3][4]

The eight stereoisomers of this compound are therefore:

-

(2R, 3R, 4R)-3,4-dimethyl-2-hexanol

-

(2S, 3S, 4S)-3,4-dimethyl-2-hexanol

-

(2R, 3R, 4S)-3,4-dimethyl-2-hexanol

-

(2S, 3S, 4R)-3,4-dimethyl-2-hexanol

-

(2R, 3S, 4R)-3,4-dimethyl-2-hexanol

-

(2S, 3R, 4S)-3,4-dimethyl-2-hexanol

-

(2R, 3S, 4S)-3,4-dimethyl-2-hexanol

-

(2S, 3R, 4R)-3,4-dimethyl-2-hexanol

Stereochemical Relationships: Enantiomers and Diastereomers

The eight isomers exist in specific relationships with one another, which is critical for designing separation strategies.

-

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images. They have identical physical properties (boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions).[5] In this case, there are four pairs of enantiomers. For example, the enantiomer of (2R, 3R, 4R) is (2S, 3S, 4S).

-

Diastereomers: These are stereoisomers that are not mirror images of each other. This occurs when at least one, but not all, of the chiral centers have opposite configurations.[5] Diastereomers have different physical and chemical properties, which is the key principle exploited for their separation. For instance, (2R, 3R, 4R) is a diastereomer of (2R, 3R, 4S), (2R, 3S, 4R), and (2R, 3S, 4S).

Part 2: Analytical Methodologies for Separation and Identification

The separation and identification of the eight stereoisomers require a multi-technique approach. Because diastereomers have distinct physical properties, they can be separated by achiral methods like standard chromatography. However, separating the enantiomeric pairs necessitates a chiral environment.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for resolving stereoisomers. The fundamental principle involves the use of a Chiral Stationary Phase (CSP). The analyte's stereoisomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.

-

Expertise in CSP Selection: For alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[6][7] The choice is driven by their ability to engage in multiple interaction mechanisms—including hydrogen bonding with the hydroxyl group, dipole-dipole interactions, and steric repulsion—which are essential for resolving complex mixtures of stereoisomers. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, increasing method development flexibility.[8]

Spectroscopic and Chiroptical Techniques

Once separated, the identity and purity of each isomer must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers.[9][10] Diastereomers have different spatial arrangements, leading to unique electronic environments for their nuclei and thus distinct chemical shifts and coupling constants. To distinguish enantiomers, one can use a chiral derivatizing agent (like Mosher's acid) to convert the enantiomers into diastereomeric esters, which will then be distinguishable in the NMR spectrum.[9][11]

-

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] Enantiomers rotate light to an equal degree but in opposite directions (dextrorotatory, +, or levorotatory, -).[14] Polarimetry is essential for determining the optical purity and enantiomeric excess (ee) of a separated isomer and for assigning its (+) or (-) descriptor.[14][15]

Part 3: Experimental Protocols

The following protocols are presented as robust starting points. Researcher's Insight: For any new analyte, method optimization is crucial. The conditions provided here are based on best practices for chiral alcohols and should be systematically adjusted to achieve baseline resolution for all eight stereoisomers.

Protocol: Chiral HPLC Separation

Objective: To separate the stereoisomers of this compound.

Principle: Differential interaction of the stereoisomers with a chiral stationary phase leads to separation based on retention time. Diastereomers will separate, and with an appropriate chiral column, enantiomeric pairs will also be resolved.

Instrumentation and Materials:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Chiral Column: Polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

-

Sample: A mixture of this compound stereoisomers dissolved in the mobile phase (~1 mg/mL).

Step-by-Step Methodology:

-

System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 98:2 n-Hexane:IPA) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 5-10 µL of the prepared sample onto the column.

-

Isocratic Elution: Run the analysis using the initial mobile phase. The high steric hindrance of this compound may require a very low percentage of polar modifier (IPA) to achieve separation.

-

Method Optimization (Self-Validation):

-

If resolution is poor, systematically decrease the percentage of IPA (e.g., to 1%, then 0.5%). Lowering the polar modifier content increases interaction with the stationary phase, typically improving resolution at the cost of longer run times.

-

Vary the flow rate (e.g., between 0.4-1.0 mL/min) to optimize the balance between resolution and analysis time.

-

If necessary, screen other polysaccharide columns, as their chiral recognition capabilities can be complementary.[6]

-

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers. The area under each peak is proportional to its concentration in the mixture.

Protocol: Polarimetric Analysis

Objective: To determine the specific rotation and enantiomeric excess of a purified stereoisomer.

Principle: A pure enantiomer will rotate plane-polarized light by a specific amount under defined conditions. This rotation is a characteristic physical property.[13]

Instrumentation and Materials:

-

Polarimeter with a sodium lamp (589 nm).

-

Polarimeter cell (1 dm length).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

Spectroscopy-grade solvent (e.g., ethanol).

-

Purified enantiomer sample from chiral separation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the purified isomer (e.g., 100 mg) and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the solution is completely dissolved and homogenous.

-

Instrument Calibration: Calibrate the polarimeter by running a blank (the pure solvent) and setting the reading to zero.

-

Measurement: Rinse the polarimeter cell with the sample solution, then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).

-

Calculation of Specific Rotation [α]: Use the Biot equation to calculate the specific rotation: [α] = α / (l × c) where:

-

α = observed rotation in degrees.

-

l = path length of the cell in decimeters (dm).

-

c = concentration of the sample in g/mL.[13]

-

-

Trustworthiness Check: Repeat the measurement multiple times to ensure reproducibility. The specific rotation value should be reported with the temperature and wavelength used (e.g., [α]²⁰_D).

-

Enantiomeric Excess (ee) Calculation: If analyzing a mixture, the ee can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer: % ee = ([α]mixture / [α]_pure_enantiomer) × 100

Overall Analytical Workflow

The logical flow from a complex mixture to fully characterized isomers is a systematic process of separation and identification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 19550-05-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 12. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

An In-Depth Technical Guide to the Erythro and Threo Diastereomers of 3,4-Dimethyl-2-hexanol

This guide provides a comprehensive technical overview of the erythro and threo diastereomers of 3,4-dimethyl-2-hexanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis, separation, and characterization of these specific stereoisomers. The narrative emphasizes the causal relationships behind experimental choices, providing field-proven insights into managing the complexities of stereochemistry.

Foundational Principles: Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms. This compound (C₈H₁₈O) is a chiral alcohol possessing two stereogenic centers at carbons C2 and C4.[1][2][3] This structural feature gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and one from the other is diastereomeric.

Diastereomers are stereoisomers that are not mirror images of each other.[4] Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, solubilities, and chromatographic retention times, which allows for their separation by standard laboratory techniques.[4][5]

The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers.[6][7] This nomenclature originates from the structures of the four-carbon sugars erythrose and threose.[8]

-

Erythro : In a Fischer projection, the erythro isomer has similar or identical substituents on the same side of the carbon backbone.[4][6] When viewed in a zig-zag conformation, these substituents are on opposite sides of the plane (anti).

-

Threo : In a Fischer projection, the threo isomer has these substituents on opposite sides of the carbon backbone.[4][6] In a zig-zag conformation, they are on the same side of the plane (syn).

For this compound, the key substituents are the methyl group at C4 and the hydroxyl group at C2. The relationship between these groups defines the diastereomeric form.

Caption: Fischer projections of the four stereoisomers of this compound.

Synthesis Strategies: Controlling Diastereoselectivity

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone. The stereochemical outcome of this reduction is paramount in determining the ratio of erythro to threo diastereomers.

Non-Selective Synthesis

A standard reduction using powerful, non-bulky hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a protic solvent will generally result in a mixture of all four stereoisomers, approximating a 1:1 ratio of erythro and threo diastereomers.[1] This lack of selectivity arises because the hydride attack occurs from either face of the planar carbonyl group with nearly equal probability, largely uninfluenced by the existing stereocenter at C4.

Diastereoselective Synthesis: The Role of Steric Hindrance

Achieving diastereoselectivity requires controlling the trajectory of the incoming nucleophile (hydride) as it attacks the carbonyl carbon. This control is dictated by the steric and electronic environment established by the existing chiral center at C4. Two classical models, Cram's Rule and the more refined Felkin-Anh model, provide a predictive framework for the outcome.[9][10][11]

The Felkin-Anh Model: This model predicts the major diastereomer by considering the steric interactions in the transition state.[10][12]

-

The largest group (L) on the alpha-carbon (C4, the ethyl group) orients itself perpendicular to the carbonyl C=O bond to minimize steric strain.

-

The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest group.

-

This trajectory favors the path of least steric hindrance, passing by the smallest group (S, a hydrogen atom) rather than the medium group (M, a methyl group).

This approach typically leads to the formation of the anti (threo) diastereomer as the major product.

Chelation Control: In cases where the alpha-carbon (C4) has a substituent capable of chelating with a metal ion (e.g., an alkoxy group), the reaction can be forced into a different conformational arrangement. This "Cram-chelate" model can invert the selectivity to favor the syn (erythro) product.[11][12] While this compound's precursor does not have a chelating group at C4, understanding this principle is crucial for designing syntheses of related molecules where high syn selectivity is desired.[13]

Caption: Decision workflow for the diastereoselective synthesis of this compound.

Experimental Protocol: Diastereoselective Reduction of 3,4-Dimethyl-2-hexanone

Objective: To synthesize this compound with a preference for the threo diastereomer via a Felkin-Anh controlled reduction.

Causality: The choice of a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) enhances diastereoselectivity. Its large steric profile makes the nucleophilic attack more sensitive to the steric environment around the carbonyl, amplifying the preference predicted by the Felkin-Anh model.

Materials:

-

3,4-dimethyl-2-hexanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

-

Reaction Mixture: Dissolve 3,4-dimethyl-2-hexanone (1.0 eq) in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Hydride Addition: Add L-Selectride® solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The slow addition is critical to control the exothermic reaction and maintain selectivity.

-

Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot.

-

Quenching: After completion, slowly and carefully quench the reaction by adding 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This step is highly exothermic and generates gas; perform in a well-ventilated fume hood with adequate cooling.

-

Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is a mixture of erythro and threo this compound, enriched in the threo isomer.

-

Analysis: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or GC analysis.[14]

Separation and Purification of Diastereomers

The subtle differences in the physical properties of the erythro and threo diastereomers are exploited for their separation.[5] While fractional distillation can be effective for large-scale separations if the boiling points are sufficiently different, high-resolution separation is most reliably achieved via chromatography.

Gas Chromatography (GC) for Diastereomer Separation

Principle: Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase. Diastereomers, having different shapes and polarities, interact differently with the stationary phase, leading to different retention times.[15][16] A non-chiral, polar stationary phase (e.g., one containing polyethylene glycol or a moderate-polarity phenyl-substituted polysiloxane) is typically sufficient for this separation.[15]

Self-Validation: The protocol is self-validating through the resolution of two distinct peaks corresponding to the two diastereomers. Peak identification can be confirmed by analyzing samples with varying diastereomeric ratios (e.g., from different synthetic routes).

Experimental Protocol: GC Analysis and Separation

Objective: To separate and quantify the erythro and threo diastereomers of this compound.

Materials & Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)[15]

-

Helium or Nitrogen carrier gas

-

Sample of this compound (diastereomeric mixture) dissolved in a suitable solvent (e.g., dichloromethane)

Procedure:

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. Hold for 5 minutes. This temperature program provides a balance between resolution and analysis time.

-

Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

-

-

Sample Injection: Inject 1 µL of the prepared sample solution into the GC.

-

Data Acquisition: Record the chromatogram. Two separate peaks should be observed. The area under each peak is proportional to the amount of that diastereomer present.

-

Quantification: Calculate the diastereomeric ratio by integrating the peak areas: d.r. = (Area of Peak 1) / (Area of Peak 2). The elution order (which peak is erythro vs. threo) must be determined independently, typically through NMR analysis of collected fractions or by synthesizing a highly enriched standard.

Spectroscopic Characterization: Distinguishing Erythro from Threo

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the relative configuration of the erythro and threo diastereomers.[5][14]

The Rationale: The different spatial arrangements of the substituents in diastereomers result in distinct chemical environments for the nuclei.[14] This leads to different chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra.[17][18] The protons on C2 and C4, and the methyl groups attached to them, are particularly diagnostic.

Key Diagnostic Features in ¹H NMR:

-

Chemical Shifts: The diastereotopic protons in the molecule will have unique chemical shifts for each isomer.[18] For example, the doublet corresponding to the C2-methyl group will appear at a slightly different frequency in the erythro isomer compared to the threo isomer.

-

Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between the proton on C2 (H2) and the proton on C4 (H4) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.

-

In the erythro (anti) isomer, the preferred conformation often places H2 and H4 in an anti-periplanar arrangement, resulting in a larger coupling constant (typically 8-12 Hz).

-

In the threo (syn) isomer, the preferred conformation results in a gauche relationship between H2 and H4, leading to a smaller coupling constant (typically 2-5 Hz).

-

Data Presentation: Expected ¹H NMR Parameters

| Proton Signal | Erythro Isomer (Anti) | Threo Isomer (Syn) | Rationale for Difference |

| C2-H (quartet) | ~δ 3.8 ppm | ~δ 3.9 ppm | Different magnetic environment due to proximity of C4 substituents. |

| C2-CH₃ (doublet) | ~δ 1.15 ppm | ~δ 1.20 ppm | Shielding/deshielding effects from C4 substituents differ. |

| C4-H (multiplet) | ~δ 1.6 ppm | ~δ 1.7 ppm | Different magnetic environment. |

| C4-CH₃ (doublet) | ~δ 0.85 ppm | ~δ 0.90 ppm | Shielding/deshielding effects from C2 substituents differ. |

| ³J (H2-H4) | ~10 Hz | ~4 Hz | Dihedral Angle: Anti-conformation leads to a large J-coupling. |

Note: These are representative values. Actual chemical shifts are dependent on the solvent and spectrometer frequency.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve ~10 mg of the purified diastereomer (or the mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A higher field strength improves spectral dispersion, making it easier to resolve overlapping signals and measure coupling constants accurately.

-

Analysis: Integrate the distinct signals to determine the diastereomeric ratio. Measure the coupling constants for the C2-H and C4-H signals to assign the erythro and threo configurations.

Caption: A self-validating workflow for the separation and analysis of diastereomers.

Relevance in Drug Development

The precise control and characterization of stereochemistry are non-negotiable in modern drug development.[19] The three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[20] Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[21] One isomer may be therapeutically active, while its diastereomer could be inactive or, in the worst case, harmful.

While this compound itself is not a therapeutic agent, its stereoisomers serve as valuable chiral building blocks. The ability to synthesize and isolate specific erythro or threo isomers allows for their incorporation into more complex molecules, ensuring that the final active pharmaceutical ingredient (API) has the correct and most effective three-dimensional structure. This control is fundamental to developing safer and more potent medicines.

References

- Mehvar, R., & Jamali, F. (1995). Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review.

- Uccello-Barretta, G., et al. (2010). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 15(11), 8254–8295. [Link]

- Liu, W., & Gan, J. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry, 52(4), 746–751. [Link]

- Wang, L., et al. (2018). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. Angewandte Chemie International Edition, 57(40), 13239-13243. [Link]

- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

- Feibush, B., & Gil-Av, E. (1970). Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Analytical Chemistry, 42(4), 534–536. [Link]

- Hoffmann, R. W., & Zeiss, H. J. (1989). Stereoselective synthesis of alcohols, XXXI: Stereoselective CC bond formation using chiral Z‐pentenylboronates. Chemische Berichte, 122(9), 1789-1798. [Link]

- University of Liverpool. (n.d.).

- BYJU'S. (n.d.). Recommended Videos on Diastereomers. [Link]

- JoVE. (2023). Preparation of Alcohols via Addition Reactions. [Link]

- Crimmins, M. T., & McDougall, P. J. (2005). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 127(48), 16800–16801. [Link]

- Michigan State University. (n.d.). Asymmetric Induction. [Link]

- AZoM. (2022).

- Wikipedia. (n.d.). Asymmetric induction. [Link]

- Chemistry LibreTexts. (2021).

- Chemistry LibreTexts. (2020). Synthesis of Alcohols - Review. [Link]

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

- Chemistry Steps. (n.d.). Erythro and Threo. [Link]

- Chiralpedia. (2022). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]

- Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule. [Link]

- Wikipedia. (n.d.). Diastereomer. [Link]

- Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. [Link]

- Fisher Scientific. (n.d.). This compound, erythro + threo, 98%. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]

- Singh, S., & Sharma, P. K. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 133-137. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]

- Quora. (2024).

- Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity?. YouTube. [Link]

- LookChem. (n.d.). This compound 19550-05-1 wiki. [Link]

- National Institute of Standards and Technology. (n.d.). 3-Hexanol, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 7. Diastereomer - Wikipedia [en.wikipedia.org]

- 8. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Assymetric Induction [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 20. m.youtube.com [m.youtube.com]

- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Molecular structure of 3,4-Dimethyl-2-hexanol

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 19550-05-1), a branched secondary alcohol with significant stereochemical complexity.[1][2] This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its structural elucidation, stereoisomerism, synthesis, and characterization through modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound. We will explore the causality behind experimental choices, from synthetic pathways designed to control stereochemistry to the specific spectroscopic methods required to confirm its intricate three-dimensional architecture.

Core Molecular Framework and Physicochemical Properties

This compound is an aliphatic alcohol with the molecular formula C₈H₁₈O.[2][3][4] Its structure consists of a six-carbon hexane main chain with methyl groups substituted at the third and fourth positions and a hydroxyl group at the second position, classifying it as a secondary alcohol.[2] This seemingly simple molecule presents considerable complexity due to the presence of multiple chiral centers, which dictates its spatial arrangement and, consequently, its biological and chemical reactivity.

A summary of its key physicochemical properties is presented below. These values are foundational for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | PubChem[1], ChemBK[3] |

| Molar Mass | 130.23 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 19550-05-1 | NIST WebBook[5], ChemicalBook[6] |

| Appearance | Clear, colorless liquid | CymitQuimica[2] |

| Boiling Point | ~171°C (estimate) | ChemBK[3] |

| Density | ~0.84 g/cm³ | ChemBK[3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

The Critical Role of Stereoisomerism

The defining structural feature of this compound is its chirality. The molecule possesses three stereogenic centers at carbons C2, C3, and C4. The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, this results in 2³ = 8 distinct stereoisomers. These isomers exist as four pairs of enantiomers.

Caption: Structure of this compound with chiral centers (*) marked.

Understanding the specific stereoisomer is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The relationship between these isomers is not trivial; they are diastereomers of one another (except for their direct mirror images). Diastereomers have different physical properties (e.g., boiling points, solubilities, and NMR spectra), which allows, in principle, for their separation by methods like fractional distillation or chromatography. Commercially available this compound is often sold as a mixture of isomers, denoted as "erythro + threo," which refers to the relative stereochemistry at two of the chiral centers.[7]

Synthesis and Stereochemical Control

The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. A common and versatile method for creating C-C bonds and alcohols is the Grignard reaction.[8] A plausible retrosynthetic analysis suggests the reaction between 2-bromobutane to form a Grignard reagent, which then reacts with propanal, followed by methylation steps; however, a more direct and controllable laboratory synthesis involves the reduction of a ketone precursor.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes the synthesis of this compound from its corresponding ketone, 3,4-dimethyl-2-hexanone. The choice of reducing agent is critical for influencing the stereochemical outcome at the C2 center.

Objective: To synthesize this compound by reducing 3,4-dimethyl-2-hexanone with sodium borohydride (NaBH₄). This common reducing agent is chosen for its mildness and safety in handling compared to agents like lithium aluminum hydride (LAH), making it suitable for reducing ketones without affecting other potentially sensitive functional groups.

Materials:

-

3,4-dimethyl-2-hexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (as solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3,4-dimethyl-2-hexanone in 100 mL of methanol. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions. The slow addition is a safety measure to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the ketone spot.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. The multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted ketone and high-boiling impurities.

Caption: Workflow for the synthesis of this compound via ketone reduction.

Spectroscopic Characterization and Structural Validation

Confirming the structure of the synthesized product and determining its isomeric composition requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For this compound, the primary diagnostic peak is the hydroxyl (-OH) group.

-

Principle: The O-H bond in an alcohol absorbs infrared radiation, causing it to stretch. Hydrogen bonding between alcohol molecules causes this absorption to be very broad.

-

Expected Spectrum: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹.[9] Additionally, C-H stretching absorptions from the alkyl framework will appear around 2850-3000 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete reduction of the ketone precursor.

| Absorption Band (cm⁻¹) | Bond | Functional Group |

| 3200-3600 (Broad) | O-H Stretch | Alcohol |

| 2850-3000 (Strong) | C-H Stretch | Alkane |

| 1375-1450 | C-H Bend | Alkane |

| 1050-1150 | C-O Stretch | Secondary Alcohol |

Data sourced from NIST Chemistry WebBook and general spectroscopic principles.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

-

¹H NMR: This technique provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound is complex due to the diastereotopic nature of many protons. Key expected signals include:

-

A broad singlet for the hydroxyl (-OH) proton (its chemical shift is variable).

-

A multiplet for the proton on C2 (the carbon bearing the -OH group), shifted downfield (~3.5-4.0 ppm).

-

Several overlapping multiplets for the protons on C3, C4, and the CH₂ group.

-

Multiple doublets and a triplet for the terminal methyl groups.

-

-

¹³C NMR: This provides the number of non-equivalent carbons. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The carbon attached to the oxygen (C2) will be the most downfield-shifted among the sp³ carbons (~65-75 ppm).

-

Advanced NMR (COSY, HSQC): For an unambiguous assignment of all proton and carbon signals in such a complex molecule, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Principle: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.

-

Expected Fragmentation:

-

Molecular Ion (M⁺•): A peak at m/z = 130, corresponding to the molecular weight of C₈H₁₈O.[4][5] This peak may be weak or absent in the EI spectrum of alcohols.

-

Loss of Water: A peak at m/z = 112 (M-18), resulting from the dehydration of the alcohol.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols. For this compound, this would lead to a prominent peak at m/z = 45 from the [CH(OH)CH₃]⁺ fragment.

-

Alkyl Fragments: Various peaks corresponding to the loss of alkyl groups, such as C₂H₅ (M-29) and C₃H₇ (M-43), will also be present.

-

| m/z | Proposed Fragment | Significance |

| 130 | [C₈H₁₈O]⁺• | Molecular Ion |

| 112 | [C₈H₁₆]⁺• | Loss of H₂O |

| 87 | [M - C₃H₇]⁺ | Loss of propyl group |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

Fragmentation data based on NIST Mass Spectrometry Data Center and established principles.[5][11]

Analytical Workflow: Structural Confirmation

Caption: A comprehensive analytical workflow for the structural validation of this compound.

Conclusion and Future Outlook

The molecular structure of this compound is a prime example of how subtle changes in atomic arrangement can lead to significant chemical complexity. Its three chiral centers give rise to a family of eight stereoisomers, making stereocontrolled synthesis and rigorous analytical characterization essential for any application in research or drug development. This guide has detailed the foundational principles and practical protocols for its synthesis and structural elucidation using IR, NMR, and Mass Spectrometry. By understanding the causality behind these experimental choices, researchers can confidently synthesize, identify, and utilize specific isomers of this versatile secondary alcohol in the pursuit of novel chemical entities and therapeutic agents.

References

- This compound (MIXTURE OF ISOMERS) - ChemBK.

- This compound 19550-05-1 wiki.

- This compound | C8H18O | CID 140547 - PubChem. National Institutes of Health.

- This compound - SpectraBase.

- This compound (C8H18O) - PubChemLite.

- 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- 2-Hexanol, 3,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? - Quora.

- 3-Hexanol, 2,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- This compound 31350-88-6 wiki - De.

- 3-Hexanol, 2,2-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics - MDPI.

- 3,4-Dimethyl-3-hexanol | C8H18O | CID 140548 - PubChem. National Institutes of Health.

- 3-Hexanol, 2,4-dimethyl- - NIST WebBook. National Institute of Standards and Technology.

- 11.4: Interpretting IR Spectra - Chemistry LibreTexts.

Sources

- 1. This compound | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 19550-05-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

- 6. This compound | 19550-05-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Hexanol, 3,4-dimethyl- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry of 3,4-Dimethyl-2-hexanol

An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dimethyl-2-hexanol

Introduction

This compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is a branched secondary alcohol whose structural elucidation is critical in fields ranging from flavor and fragrance analysis to petrochemical research.[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for its identification. The intricate branching of its alkyl chain and the presence of a hydroxyl group lead to a characteristic and predictable fragmentation pattern under electron ionization (EI).

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. It is designed for researchers and drug development professionals, offering not just a static interpretation of the mass spectrum but also the underlying mechanistic principles and a field-proven experimental protocol for its analysis.

Core Principles of Fragmentation in Alcohols

Under standard 70 eV electron ionization, the initial event is the removal of an electron from the molecule, most commonly a non-bonding electron from the oxygen atom, to form a molecular ion (M⁺•).[3][4] For alcohols, this molecular ion is often of low abundance or entirely absent due to its high propensity for fragmentation.[5][6] The fragmentation of this compound is governed by two primary, competing pathways: alpha-cleavage and dehydration.[7][8]

Alpha (α)-Cleavage: The Dominant Fragmentation Pathway

The most characteristic fragmentation for alcohols involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[3][7] This process is energetically favorable as it leads to the formation of a resonance-stabilized oxonium ion. For this compound, the α-carbon is C2. This allows for two distinct α-cleavage events:

-

Pathway A: Loss of a Methyl Radical. Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃, mass 15). This forms a stable oxonium ion at a mass-to-charge ratio (m/z) of 115.

-

Pathway B: Loss of a 1,2-Dimethylbutyl Radical. Cleavage of the C2-C3 bond leads to the expulsion of a much larger 1,2-dimethylbutyl radical (•C₆H₁₃, mass 85). This generates the smallest possible resonance-stabilized oxonium ion containing the original hydroxyl group, [CH₃CHOH]⁺, at m/z 45 . Due to the formation of a highly stable secondary carbocation and the expulsion of a larger, more stable radical, this fragmentation is often the most probable and typically results in the base peak.[7]

Dehydration: Loss of Water

A common fragmentation pathway for many alcohols is the elimination of a neutral water molecule (H₂O, mass 18), resulting in a fragment ion at M-18.[3][9] For this compound, this would produce an ion at m/z 112. This radical cation can then undergo further fragmentation. Alcohols with methyl-substituted carbon chains can also exhibit a characteristic loss of both a methyl group and water, leading to an M-33 peak.[9]

Secondary and Alkane-like Fragmentation

The hydrocarbon backbone of the molecule can undergo fragmentation similar to that of a branched alkane, producing a series of carbocation fragments at m/z 41, 43, 55, 57, 69, etc. These fragments arise from cleavage at various points along the carbon chain and subsequent rearrangements.

Visualizing the Primary Fragmentation Pathways

The logical flow of the initial fragmentation events from the molecular ion can be visualized to better understand the origins of the most significant peaks in the mass spectrum.

Caption: Primary fragmentation of this compound via α-cleavage and dehydration.

Experimental Protocol: GC-MS Analysis

This protocol describes a robust, self-validating method for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-EI-MS).

1. Reagents and Materials

-

This compound standard (>98% purity)

-

High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)

-

Helium carrier gas (99.999% purity or higher)

-

Autosampler vials, caps, and inserts

-

Micropipettes

2. Sample Preparation

-

Prepare a stock solution of 1 mg/mL this compound in the chosen solvent.

-

Perform a serial dilution to create a working standard of approximately 10 µg/mL. This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

-

Transfer 1 mL of the working standard into a 2 mL autosampler vial and seal.

3. Instrumental Parameters

The following table outlines the recommended starting parameters for a typical GC-MS system. These should be optimized based on the specific instrumentation available.[10][11]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume for capillary GC systems. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column that separates compounds primarily by boiling point, suitable for this type of alcohol.[12] |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 2 min | Provides good separation from solvent and other potential impurities. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| Ionization Energy | 70 eV | Industry standard energy that allows for comparison with spectral libraries like NIST. |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |

| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | 35 - 200 amu | Covers the molecular ion and all significant fragments without collecting unnecessary low-mass solvent ions. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Analysis: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by several key ions. The data presented below is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure/Origin |

| 41 | 65 | [C₃H₅]⁺ - Allyl cation from secondary fragmentation |

| 43 | 80 | [C₃H₇]⁺ - Isopropyl cation from alkyl chain cleavage |

| 45 | 100 | [CH₃CHOH]⁺ - α-cleavage (loss of •C₆H₁₃), Base Peak |

| 55 | 70 | [C₄H₇]⁺ - Alkyl fragment |

| 57 | 55 | [C₄H₉]⁺ - Butyl cation from alkyl chain cleavage |

| 70 | 40 | [C₅H₁₀]⁺• - Likely from fragmentation of the M-18 ion |

| 87 | 35 | [M - C₃H₇]⁺ - Loss of a propyl group from the main chain |

| 112 | 5 | [M - H₂O]⁺• - Dehydration product |

| 115 | 10 | [M - CH₃]⁺ - α-cleavage (loss of •CH₃) |

| 130 | <1 | [C₈H₁₈O]⁺• - Molecular Ion (M⁺•), very low abundance |

Key Interpretive Insights:

-

Base Peak at m/z 45: The presence of the base peak at m/z 45 is the most definitive evidence for the 2-ol structure.[7] It confirms the location of the hydroxyl group on the second carbon, as this is the only position that can yield this highly stable, resonance-stabilized fragment through α-cleavage.

-

Weak Molecular Ion: As predicted, the molecular ion at m/z 130 is practically non-existent, a common feature for branched-chain alcohols which readily undergo fragmentation.[6][13]

-